6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Overview
Description
6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is a heterocyclic compound with a benzazepine core structure. It is known for its diverse biological activities and is used in various scientific research fields. The compound’s structure includes a benzene ring fused to an azepine ring, with a hydroxyl group at the 6th position and a ketone group at the 2nd position.
Mechanism of Action
Target of Action
Benzazepine derivatives, to which this compound belongs, are known to have a wide range of biological activities . They can target various proteins and enzymes, influencing numerous physiological processes .
Mode of Action
Benzazepine derivatives are known to interact with their targets, leading to changes in the function of these targets . The specific interactions and resulting changes would depend on the particular target and the structure of the benzazepine derivative .
Biochemical Pathways
Benzazepine derivatives are known to influence a variety of biochemical pathways due to their wide range of biological activities . The downstream effects would depend on the specific pathways and targets involved .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Benzazepine derivatives are known to have a wide range of biological activities, influencing numerous physiological processes . The specific effects would depend on the particular targets and pathways involved .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of the compound .
Biochemical Analysis
Biochemical Properties
It is known that benzazepines, a group of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the benzazepine derivative .
Cellular Effects
Benzazepines have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzazepines can have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one at different dosages in animal models have not been extensively studied. Benzazepines have been shown to have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Benzazepines are known to interact with various enzymes and cofactors, and can affect metabolic flux and metabolite levels .
Transport and Distribution
Benzazepines can interact with various transporters and binding proteins, and can affect their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-characterized. It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one can be achieved through several methods. One common approach involves the ring-closing metathesis of dienyl N-(2-nitrophenyl)sulfonamide, followed by hydroxylation and N-deprotection . Another method includes the use of the Mitsunobu reaction, which proceeds in tetrahydrofuran (THF) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) .
Industrial Production Methods
Industrial production methods for this compound often involve the use of biocatalysis, which offers high enantio-, chemo-, and regio-selectivity. Biocatalysis is preferred due to its environmentally friendly nature and the ability to conduct reactions under mild conditions .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ketone group yields an alcohol .
Scientific Research Applications
6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticonvulsant properties.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one: Similar structure with a hydroxyl group at the 7th position.
1,3,4,5-tetrahydro-6-octyloxy-2H-1-benzazepin-2-one: Contains an octyloxy group at the 6th position and has shown promising anticonvulsant activity.
Aminopropanol derivatives of 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one: These derivatives have been studied for their potential therapeutic effects.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both hydroxyl and ketone functional groups. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in scientific research .
Properties
IUPAC Name |
6-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-5-2-4-8-7(9)3-1-6-10(13)11-8/h2,4-5,12H,1,3,6H2,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYNTMTYLLVDIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2O)NC(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433105 | |
Record name | 6-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74887-79-9 | |
Record name | 6-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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